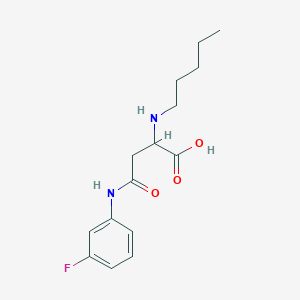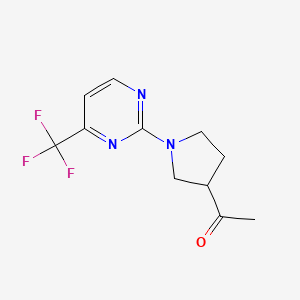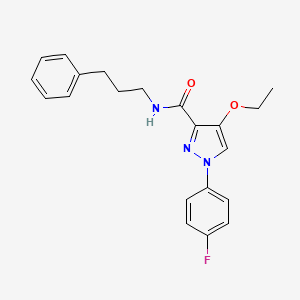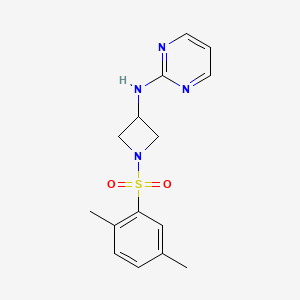
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as DMS-10, is a small molecule drug that has shown potential in scientific research applications. It belongs to the class of sulfonyl azetidines and has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine and its analogues have been synthesized and studied for various biological activities. These compounds have been explored for their potential in treating various diseases, particularly due to their antimicrobial and antitubercular properties. For instance, a study demonstrated the synthesis of pyrimidine-azetidinone analogues showing antioxidant, in vitro antimicrobial, and antitubercular activities against several bacterial and fungal strains as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Similarly, Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone were synthesized, showing potential as antidepressant and nootropic agents in pharmacological studies (Thomas et al., 2016).
Antimicrobial and Insecticidal Potential
The synthesis of pyrimidine linked heterocyclics has been explored for their insecticidal and antimicrobial potential, indicating a broad application in agricultural chemistry. These compounds have been evaluated against Pseudococcidae insects and selected microorganisms, showcasing their utility in pest and disease management (Deohate & Palaspagar, 2020).
Serotonin Receptor Antagonism
Research into the field of central nervous system disorders has identified pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists, with several synthesized derivatives demonstrating high antagonistic activity. This discovery opens pathways for developing new treatments for CNS disorders, showcasing the compound's potential in neuropsychiatric and neurodegenerative disease research (Ivachtchenko et al., 2011).
Crystal Structure and Binding Studies
Investigations into the crystal structures of related pyrimidin-2-amine derivatives have provided insights into their molecular interactions and binding behaviors. For example, studies on pyrimethaminium benzenesulfonate monohydrate and related compounds have elucidated their hydrogen-bonding patterns and potential for forming stable crystal structures, which is crucial for understanding their biological activities and designing more effective compounds (Balasubramani et al., 2007).
Kinetic and Mechanistic Investigations
Kinetic studies on the oxidation of related formamidines by permanganate in an aqueous alkaline medium have been performed, contributing to a deeper understanding of the chemical properties and reactivity of such compounds. These studies are essential for the development of new synthetic methods and for understanding the degradation pathways of these molecules in biological systems (Fawzy & Shaaban, 2014).
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-4-5-12(2)14(8-11)22(20,21)19-9-13(10-19)18-15-16-6-3-7-17-15/h3-8,13H,9-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXPFOUVRNTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

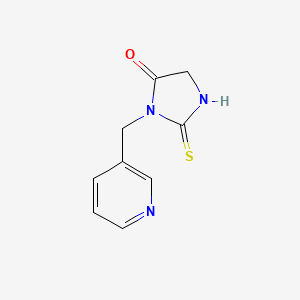
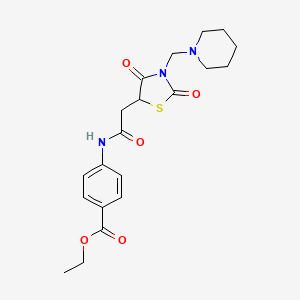
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)
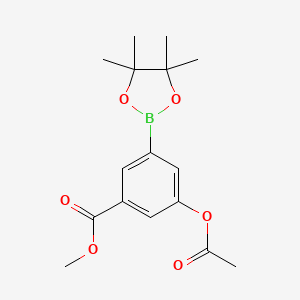
![1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2479699.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

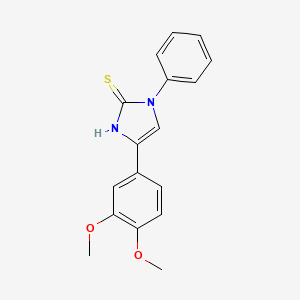
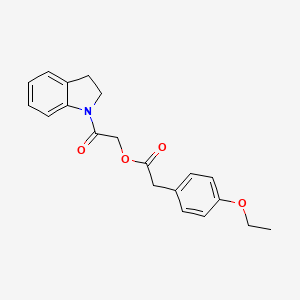
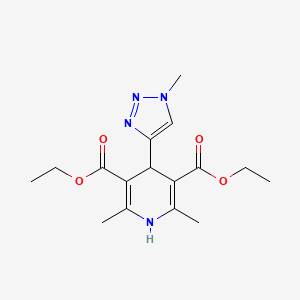
![N-(3-methylphenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2479708.png)
